molecular formula C16H12N4OS2 B2594196 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862973-97-5

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B2594196
CAS No.: 862973-97-5
M. Wt: 340.42
InChI Key: LNDRUXJTIYBBFL-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 2. The benzothiazole moiety is linked via an amine group to a thiazole ring bearing a pyridin-3-yl substituent at position 4 (Figure 1). This structural architecture is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and antimicrobial research. The compound’s synthesis typically involves condensation reactions between substituted benzothiazole-2-amines and thiazole intermediates under catalytic conditions .

Properties

IUPAC Name

4-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-21-12-5-2-6-13-14(12)19-16(23-13)20-15-18-11(9-22-15)10-4-3-7-17-8-10/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDRUXJTIYBBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a methoxy group is introduced to the benzothiazole ring. This is followed by the formation of the thiazole ring through cyclization reactions involving appropriate thioamide and halogenated precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is C16H12N4OS2C_{16}H_{12}N_{4}OS_{2} with a molecular weight of approximately 340.4 g/mol. Its structure features a benzothiazole moiety linked to a thiazole and pyridine ring, contributing to its biological activity.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of benzothiazoles and thiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Antiviral Activity
The compound has been explored for its potential antiviral properties. A study on thiazole derivatives highlighted their ability to inhibit viral replication in vitro, suggesting that the inclusion of pyridine and thiazole rings may enhance antiviral efficacy .

Anticancer Potential
There is growing interest in the anticancer applications of this compound. Research has indicated that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The structural features of this compound may contribute to its ability to interact with molecular targets implicated in cancer progression.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amines:

Study Focus Findings
MDPI Study (2023)Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 12.5 to 100 μg/mL .
Antiviral ResearchViral Replication InhibitionIdentified potential as an antiviral agent against specific viral strains .
Cancer ResearchApoptosis InductionShowed promising results in inducing apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can act as a kinase inhibitor, promoting mitotic arrest and apoptosis in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Structural Analogues

A. N2-(3-Pyridyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine (C15H13N3OS) This analogue replaces the benzothiazole core with a 4-methoxyphenyl group. Spectral data (IR: 3136–3520 cm⁻¹ for N-H/Ar C-H; 1H NMR: δ 6.50–7.30 ppm for aromatic protons) align with the main compound, suggesting similar electronic environments .

B. 4-Chloro-N-(Pyridin-2-ylmethyl)-1,3-Benzothiazol-2-Amine (C13H10ClN3S) Substitution of the methoxy group with chlorine and a pyridin-2-ylmethyl chain alters hydrophobicity and steric effects. Melting points (mp: ~315–320°C) and mass spectrometry (FABMS: m/z 536) indicate higher stability compared to the methoxy analogue .

C. 6-Chloro-4-Methyl-N-(Pyridin-4-ylmethyl)-1,3-Benzothiazol-2-Amine (C14H12ClN3S)
A methyl group at position 4 and chlorine at position 6 on the benzothiazole core modify steric bulk and electronic distribution. The pyridin-4-ylmethyl substituent may influence binding orientation in biological targets. Elemental analysis (C: 65.49%; H: 5.25%) confirms purity, with deviations (<1%) from theoretical values .

D. 4-(Benzenesulfonyl)-5-Chloro-N-(Pyridin-3-ylmethyl)-1,3-Thiazol-2-Amine (C15H12ClN3O2S2) The benzenesulfonyl group introduces strong electron-withdrawing effects, contrasting with the methoxy donor in the main compound. This modification enhances solubility in polar solvents and may alter pharmacokinetic profiles .

Comparison with Analogues :

  • Compound 6a () : Synthesized via acetamide coupling to a hydroxy-methoxyphenyl-thiazole, emphasizing the role of hydrogen bonding in crystallinity .
  • Thiazole-Indole Hybrids () : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked structures, demonstrating modularity in bioactivity optimization .

Anticancer Activity :

  • The main compound and analogues (e.g., BT8 in ) were screened by the NCI-60 panel. BT8 showed IC50 values <10 µM against leukemia (K-562) and breast cancer (MCF-7) cell lines, attributed to intercalation with DNA or topoisomerase inhibition .
  • Toxicity : The Toxi-light assay revealed low cytotoxicity (LD50 > 100 µM) for methoxy-substituted derivatives, whereas chloro analogues (e.g., 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine) exhibited higher toxicity (LD50 ~50 µM) due to reactive metabolite formation .

Antimicrobial Activity :

  • Pyridin-3-yl-thiazole derivatives () inhibited S. aureus biofilm formation with BIC50 values as low as 1.0 µM. The benzothiazole moiety in the main compound may enhance penetration through lipid bilayers, though specific data are pending .
Physicochemical Properties
Property Main Compound BT8 () 4-Chloro Analogue ()
Melting Point (°C) Not reported 315–320 315–320
IR (C=N stretch, cm⁻¹) ~1641 (theoretical) 1641.12 1640–1650
1H NMR (NH, ppm) ~4.08 4.08 4.10
Solubility (PBS) Low Moderate Low
LogP (Predicted) 3.2 4.1 3.8

Biological Activity

4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₃N₃OS

The structural features of this compound include a methoxy group and heterocyclic rings that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. The presence of the thiazole and benzothiazole moieties is particularly significant in conferring antimicrobial and anticancer properties.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.015 to 0.25 μg/mL .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

  • Cell Viability Assays : The compound has been tested against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing promising antiproliferative effects with IC50 values in the micromolar range .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Study on Antitumor Activity : A derivative of benzothiazole demonstrated significant tumor reduction in animal models when administered at specific dosages .
  • Antimicrobial Efficacy : A comparative study showed that compounds with similar structures had enhanced activity against resistant bacterial strains when modified at specific positions on the thiazole ring .

Data Table: Biological Activities Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus0.015 μg/mL
AntibacterialEscherichia coli0.25 μg/mL
AnticancerMCF-7 (Breast Cancer)5.16 μM
AnticancerHCT116 (Colon Cancer)20 μM

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Thiazole cyclizationPOCl₃, 90°C, 3h70–85%
Amine couplingCuBr, Cs₂CO₃, DMSO, 35°C, 48h~18%
PurificationDMSO/water recrystallizationN/A

Advanced Research: How can reaction yields be optimized for large-scale synthesis?

Answer:
Critical factors include:

  • Catalyst screening : Transition metals (Cu, Pd) improve coupling efficiency. For example, CuBr increased yield in analogous thiazole-amine couplings .
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates .
  • Temperature control : Lower temperatures (e.g., 35°C vs. 90°C) reduce side reactions but may prolong reaction times .
  • Workflow automation : Continuous flow systems minimize batch variability and improve scalability .

Basic Characterization: What spectroscopic methods confirm the compound’s structure?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), pyridyl, and thiazole proton environments. For example, δ 8.87 ppm (pyridyl protons) and δ 3.80 ppm (methoxy group) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ = 355.08) .
  • IR spectroscopy : Peaks for C=N (1599 cm⁻¹) and N-H stretches (3406 cm⁻¹) .

Q. Table 2: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 8.87 (pyridyl), δ 3.80 (-OCH₃)
HRMSm/z 355.08 [M+H]⁺
IR3406 cm⁻¹ (N-H), 1721 cm⁻¹ (C=O)

Advanced Mechanistic Studies: How can molecular docking predict biological targets?

Answer:

  • Target selection : Prioritize enzymes like phosphodiesterases (PDEs) or kinases, as thiazole-benzothiazole hybrids are known PDE inhibitors .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, pyridyl-thiazole moieties may occupy hydrophobic pockets in PDE active sites .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis: How to resolve conflicting bioactivity results across studies?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for PDE assays) and control compounds .
  • Structural analogs : Test derivatives (e.g., halogenated or methyl-substituted variants) to isolate SAR trends .
  • Cross-validation : Combine in vitro assays with in silico ADMET predictions to rule out false positives .

Advanced Analytical Challenges: How to characterize degradation products under stress conditions?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline conditions .
  • LC-MS/MS : Monitor degradation pathways (e.g., methoxy group hydrolysis or thiazole ring oxidation) .
  • Stability studies : Track impurities using HPLC with PDA detection (λ = 254 nm) .

Basic Safety and Handling: What precautions are required for laboratory use?

Answer:

  • PPE : Gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with inert materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.